Tert-butyl Piperazine-1-carboxylate Hydrochloride

Overview

Description

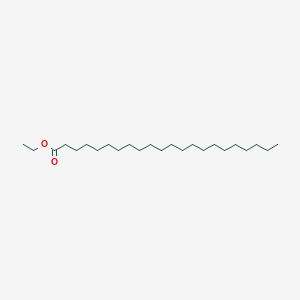

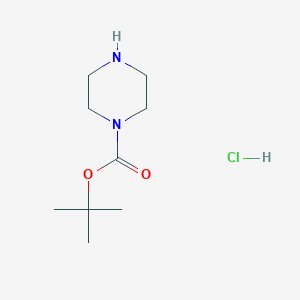

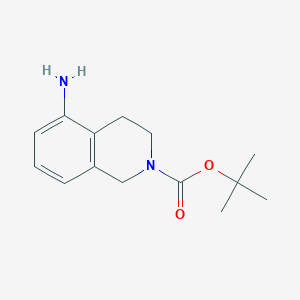

Tert-butyl piperazine-1-carboxylate hydrochloride (TBPC-HCl) is a synthetic compound that has been used in a variety of scientific studies. It is a white, odorless, crystalline solid with a molecular weight of 175.60 g/mol and a melting point of 207-209°C. TBPC-HCl is a derivative of piperazine, a heterocyclic aromatic compound, and is a member of the piperazine family of compounds. It is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a variety of scientific studies, including biochemistry and physiology.

Scientific Research Applications

Synthesis of Bioactive Molecules

- Scientific Field : Medicinal Chemistry

- Application Summary : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

- Results or Outcomes : The outcomes of these reactions would be the formation of new bioactive molecules. The specific results would depend on the other reagents used and the conditions of the reaction .

Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Results or Outcomes : The outcomes of these reactions would be the formation of new (m-phenoxy)phenyl substituted piperazine derivatives. The specific results would depend on the other reagents used and the conditions of the reaction .

Synthesis of α,β-Poly (2-oxazoline) Lipopolymers

- Scientific Field : Polymer Chemistry

- Application Summary : It can be used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Results or Outcomes : The outcomes of these reactions would be the formation of new α,β-poly (2-oxazoline) lipopolymers. The specific results would depend on the other reagents used and the conditions of the reaction .

Preparation of Indazole DNA Gyrase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : This compound can be used in the preparation of indazole DNA gyrase inhibitors .

- Results or Outcomes : The outcomes of these reactions would be the formation of new indazole DNA gyrase inhibitors. The specific results would depend on the other reagents used and the conditions of the reaction .

Synthesis of Olaparib Impurity 7

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : It is used in the synthesis of Olaparib Impurity 7, which is an impurity of Olaparib, a medication used to treat certain types of cancer .

- Results or Outcomes : The outcomes of these reactions would be the formation of Olaparib Impurity 7. The specific results would depend on the other reagents used and the conditions of the reaction .

properties

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Piperazine-1-carboxylate Hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)